5-cyclopropyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
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Description
5-cyclopropyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Mechanism of Action
Target of Action
Isoxazoline derivatives, a class to which this compound belongs, have been reported to exhibit biological activities as receptor antagonists and selective inhibitors . They have been used in the treatment of various diseases involving inflammatory activity and are useful for preventing infectious diseases .
Mode of Action
It is known that isoxazoline derivatives can act as inhibitors or fibrinogen receptor antagonists . This suggests that they may inhibit the function of certain proteins or receptors, thereby modulating biological processes.
Biochemical Pathways
Given that isoxazoline derivatives can act as receptor antagonists and selective inhibitors , it is plausible that they may interfere with signaling pathways associated with these receptors or enzymes.
Result of Action
Isoxazoline derivatives have been reported to have high activity against gram-positive pathogens , suggesting that they may have antimicrobial effects.
Properties
IUPAC Name |
5-cyclopropyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16-2-1-7-21(16)15-8-11(5-6-18-15)10-19-17(23)13-9-14(24-20-13)12-3-4-12/h5-6,8-9,12H,1-4,7,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMZINMETIWANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.